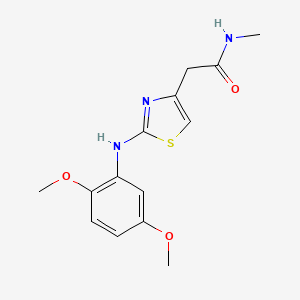

2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-15-13(18)6-9-8-21-14(16-9)17-11-7-10(19-2)4-5-12(11)20-3/h4-5,7-8H,6H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLPLSRDEOKNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the reaction of an α-haloketone with thiourea under basic conditions.

- Attachment of the Dimethoxyphenyl Group : The dimethoxyphenyl group is introduced via nucleophilic aromatic substitution involving 2,5-dimethoxyaniline.

- Acetamide Formation : The final step is acylation of the amino group with acetic anhydride or acetyl chloride.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, potentially affecting metabolic pathways.

- Receptor Interaction : The thiazole ring and dimethoxyphenyl group may facilitate binding to specific receptors, modulating their activity through competitive inhibition or agonistic effects.

Antiviral Activity

Recent investigations into thiazole derivatives have highlighted their potential as antiviral agents. For example, certain thiazolidinone derivatives demonstrated significant inhibition of NS5B RNA polymerase in vitro, indicating a promising avenue for further research into the antiviral properties of related compounds .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been pivotal in understanding how modifications to the thiazole and phenyl groups influence biological activity. These studies often reveal that specific substitutions can enhance potency against targeted biological pathways .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique attributes of this compound:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole-Acetamide Derivatives

Key Observations :

- The 2,5-dimethoxyphenyl group in the target compound distinguishes it from diphenyl or alkyl-substituted analogs. This substitution may enhance binding to serotonin receptors (analogous to 25H-NBOH ) but reduces steric bulk compared to diphenyl systems.

- The N-methylacetamide group likely improves metabolic stability compared to unmodified acetamides (e.g., 2,2-diphenyl-N-(thiazol-2-yl)acetamide) .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Key Observations :

- The target compound’s lower LogP compared to diphenyl analogs suggests improved aqueous solubility, advantageous for bioavailability.

- Additional hydrogen bond donors/acceptors (from methoxy and amide groups) may enhance target engagement but increase metabolic liability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.